N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid is a synthetic compound with significant applications in various scientific fields. It is structurally related to folic acid derivatives and has been studied for its potential use in medical and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid typically involves multiple steps, starting from pteridine derivatives. The key steps include:
N-Methylation: Introduction of a methyl group to the pteridine ring.
Amination: Addition of amino groups to specific positions on the pteridine ring.
Sulfonation: Introduction of a sulfonic acid group to the butane chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid can undergo various chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Reduction of nitro groups back to amino groups.
Substitution: Replacement of functional groups with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can regenerate the original amino groups.
Scientific Research Applications
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Potential therapeutic agent for targeting specific enzymes or pathways in disease treatment.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A well-known folic acid antagonist used in cancer therapy.
Aminopterin: Another folic acid derivative with similar biological activity.
Pemetrexed: A chemotherapy drug that targets folate-dependent enzymes.
Uniqueness
N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminobutanesulfonic acid is unique due to its specific structural modifications, which may confer distinct biochemical properties and therapeutic potential compared to other folic acid derivatives.
Properties
CAS No. |
113811-48-6 |
---|---|
Molecular Formula |
C19H24N8O4S |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]butane-1-sulfonic acid |
InChI |
InChI=1S/C19H24N8O4S/c1-27(11-13-10-23-17-15(24-13)16(20)25-19(21)26-17)14-6-4-12(5-7-14)18(28)22-8-2-3-9-32(29,30)31/h4-7,10H,2-3,8-9,11H2,1H3,(H,22,28)(H,29,30,31)(H4,20,21,23,25,26) |
InChI Key |
JWLXZKNMSUFNOS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.